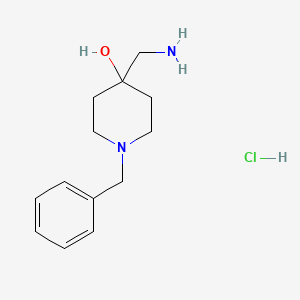

4-(Aminomethyl)-1-benzylpiperidin-4-ol hydrochloride

CAS No.:

Cat. No.: VC17787457

Molecular Formula: C13H21ClN2O

Molecular Weight: 256.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21ClN2O |

|---|---|

| Molecular Weight | 256.77 g/mol |

| IUPAC Name | 4-(aminomethyl)-1-benzylpiperidin-4-ol;hydrochloride |

| Standard InChI | InChI=1S/C13H20N2O.ClH/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12;/h1-5,16H,6-11,14H2;1H |

| Standard InChI Key | BHZDQAOWYPHXKX-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1(CN)O)CC2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound’s molecular formula is C₁₃H₂₀N₂O·HCl, with a molecular weight of 220.31 g/mol for the base form and 293.23 g/mol for the dihydrochloride variant . Its structure comprises a piperidine ring substituted at the 4-position with both a hydroxyl (-OH) and an aminomethyl (-CH₂NH₂) group, while a benzyl group (-CH₂C₆H₅) is attached to the nitrogen atom . The hydrochloride salt forms via protonation of the amine group, enhancing crystallinity and solubility.

Table 1: Key Physicochemical Properties

The SMILES notation for the dihydrochloride form is C1CN(CCC1(CN)O)CC2=CC=CC=C2.Cl.Cl, reflecting its benzylpiperidine backbone and chloride counterions . X-ray crystallography and NMR studies confirm the equatorial orientation of the hydroxyl and aminomethyl groups, which influence its stereochemical reactivity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-(aminomethyl)-1-benzylpiperidin-4-ol hydrochloride typically involves:

-

Ring Formation: Cyclization of 6-benzyl-1-oxa-6-azaspiro octane under acidic conditions to generate the piperidine scaffold .

-

Functionalization: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Key Reaction:

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize yield (>85%) and purity (>95%). Purification steps include recrystallization from ethanol-water mixtures and chromatography. Recent advances in catalytic asymmetric synthesis have enabled enantioselective production, though racemic mixtures remain common due to cost constraints .

Pharmacological and Biomedical Applications

Antimalarial Research

The compound’s 4-(aminomethyl)piperidin-4-ol moiety has been leveraged in developing antiplasmodium agents. Analogs such as INE963 exhibit high cellular lipid efficiency (LipE > 6) and low hERG inhibition, reducing cardiac toxicity risks . In murine models, these derivatives achieved blood concentration profiles with > 1 µM and AUC > 5 µM·h following oral administration .

Table 2: Pharmacokinetic Comparison of Piperidine Analogs

| Analog | Plasmodium IC₅₀ (nM) | LipE | hERG IC₅₀ (µM) |

|---|---|---|---|

| 35 | 12 | 5.2 | >30 |

| 55 | 10 | 6.1 | >30 |

| 56 | 18 | 4.8 | 25 |

Data adapted from ACS Medicinal Chemistry Letters .

Neurological Applications

| Supplier | Quantity | Price (USD) |

|---|---|---|

| TRC | 50 mg | $90 |

| Matrix Scientific | 1 g | $452 |

| American Custom Chemicals | 5 mg | $495.59 |

Prices reflect the dihydrochloride form’s premium due to enhanced stability .

Future Directions and Challenges

Synthetic Chemistry

Efforts to reduce chiral center complexity and improve atom economy are ongoing. Photocatalytic C–H functionalization shows promise for greener synthesis.

Drug Development

While the 4-(aminomethyl)piperidin-4-ol scaffold is pharmacologically promising, its high polarity () limits blood-brain barrier penetration . Prodrug strategies or nanoparticle delivery systems may address this challenge.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume